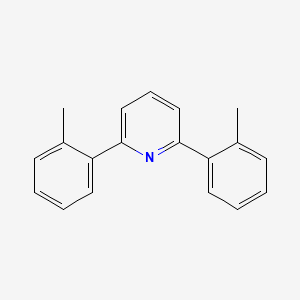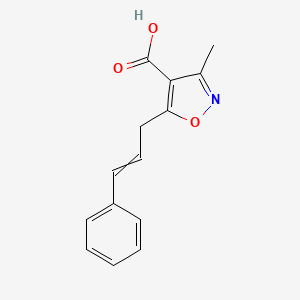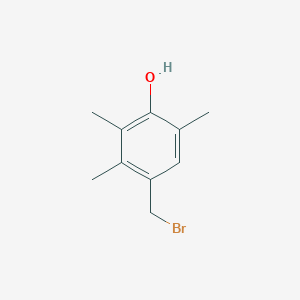
Methanesulfonic acid, trifluoro-, 2-(2-methylpropyl)phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonic acid, trifluoro-, 2-(2-methylpropyl)phenyl ester is a chemical compound known for its unique properties and applications in various fields. This compound is an ester derivative of methanesulfonic acid, which is a strong acid commonly used in organic synthesis and industrial applications. The trifluoromethyl group and the phenyl ester moiety contribute to its distinct chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, 2-(2-methylpropyl)phenyl ester typically involves the esterification of methanesulfonic acid with the corresponding alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production process, making it more cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonic acid, trifluoro-, 2-(2-methylpropyl)phenyl ester undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield methanesulfonic acid and the corresponding alcohol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Substituted derivatives of the original compound.
Hydrolysis: Methanesulfonic acid and the corresponding alcohol.
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction.
Wissenschaftliche Forschungsanwendungen
Methanesulfonic acid, trifluoro-, 2-(2-methylpropyl)phenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of methanesulfonic acid, trifluoro-, 2-(2-methylpropyl)phenyl ester involves its interaction with molecular targets through various pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biomolecules. The ester moiety can undergo hydrolysis, releasing methanesulfonic acid, which can act as a strong acid catalyst in biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Methanesulfonic acid, trifluoro-, 2-(2-methylpropyl)phenyl ester can be compared with other similar compounds, such as:
- Methanesulfonic acid, trifluoro-, 3-amino-2-[(1,1-dimethylethyl)dimethylsilyl]phenyl ester .
- Methanesulfonic acid, trifluoro-, 2-methoxy-6-(trimethylsilyl)phenyl ester .
- Methanesulfonic acid, trifluoro-, 2-cyanophenyl ester .
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical behavior and applications. The unique combination of the trifluoromethyl group and the 2-(2-methylpropyl)phenyl ester moiety in this compound contributes to its distinct properties and reactivity.
Eigenschaften
CAS-Nummer |
675855-59-1 |
|---|---|
Molekularformel |
C11H13F3O3S |
Molekulargewicht |
282.28 g/mol |
IUPAC-Name |
[2-(2-methylpropyl)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C11H13F3O3S/c1-8(2)7-9-5-3-4-6-10(9)17-18(15,16)11(12,13)14/h3-6,8H,7H2,1-2H3 |
InChI-Schlüssel |
RVUQGBXAESRIRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CC=CC=C1OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Bis({bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}methyl)phenol](/img/structure/B12538527.png)
![2-Ethoxy-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12538531.png)
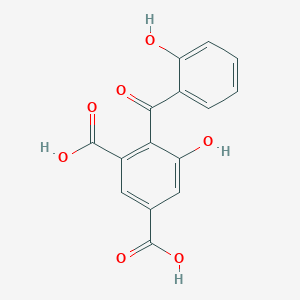
![3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanal](/img/structure/B12538542.png)
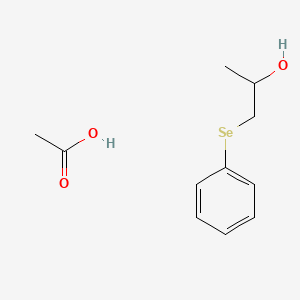

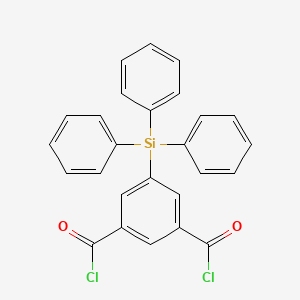

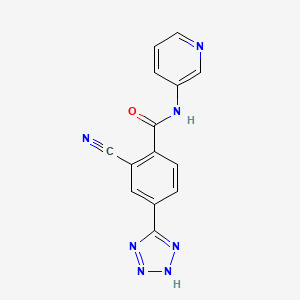
![1-{2-Oxo-2-[(tricyclohexylstannyl)oxy]ethyl}-1H-pyrrole-2,5-dione](/img/structure/B12538574.png)
![6-[3-(2-Hydroxyphenyl)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12538592.png)
